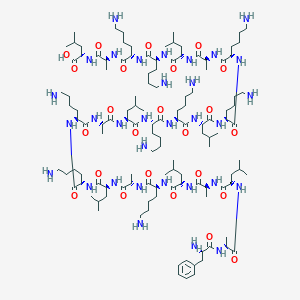
Falalkalkkalkklkkalkkal
Vue d'ensemble
Description
Falalkalkkalkklkkalkkal is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method that involves the use of various chemicals and processes.
Mécanisme D'action
The mechanism of action of Falalkalkkalkklkkalkkal is not fully understood. However, it is believed that the compound exerts its therapeutic effects by interacting with specific cellular targets. For example, in cancer cells, Falalkalkkalkklkkalkkal has been shown to inhibit cell proliferation by inducing cell cycle arrest and promoting apoptosis. Inflammation is also reduced by the compound by inhibiting the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
Falalkalkkalkklkkalkkal has several biochemical and physiological effects, including its ability to regulate gene expression, modulate protein activity, and alter cellular signaling pathways. The compound has been shown to interact with specific enzymes and receptors, leading to changes in cellular function. It has also been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Falalkalkkalkklkkalkkal in lab experiments is its specificity. The compound has been shown to interact with specific cellular targets, making it an ideal tool for studying cellular pathways and functions. However, one limitation of using Falalkalkkalkklkkalkkal is its potential toxicity. The compound has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of Falalkalkkalkklkkalkkal. One potential area of research is the development of novel therapeutic agents based on the structure of the compound. Another area of research is the study of the compound's potential toxicity and its effects on cellular function. Additionally, further research is needed to fully understand the mechanism of action of Falalkalkkalkklkkalkkal and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, Falalkalkkalkklkkalkkal is a chemical compound that has shown potential therapeutic applications in the treatment of cancer, inflammation, and microbial infections. The compound is synthesized using a specific method and has several biochemical and physiological effects. While there are advantages to using Falalkalkkalkklkkalkkal in lab experiments, there are also limitations to its use. Further research is needed to fully understand the mechanism of action of Falalkalkkalkklkkalkkal and its potential applications in the field of medicine.
Méthodes De Synthèse
The synthesis of Falalkalkkalkklkkalkkal involves the use of several chemicals and processes. The first step involves the preparation of a specific chemical compound that acts as a precursor. This precursor is then subjected to a series of chemical reactions, including oxidation, reduction, and condensation, to produce Falalkalkkalkklkkalkkal. The final product is obtained in a pure form through various purification techniques, such as chromatography and crystallization.
Applications De Recherche Scientifique
Falalkalkkalkklkkalkkal has several potential therapeutic applications, including its use as an anticancer agent, anti-inflammatory agent, and antimicrobial agent. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also exhibited antimicrobial activity against various pathogens, including bacteria and fungi.
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C123H226N32O24/c1-70(2)62-94(149-101(156)77(15)134-107(162)84(133)69-83-42-22-21-23-43-83)117(172)139-81(19)105(160)153-95(63-71(3)4)118(173)144-88(47-27-36-56-127)111(166)137-80(18)104(159)152-97(65-73(7)8)120(175)145-89(48-28-37-57-128)112(167)140-85(44-24-33-53-124)108(163)135-79(17)103(158)151-98(66-74(9)10)121(176)147-92(51-31-40-60-131)115(170)143-93(52-32-41-61-132)116(171)154-99(67-75(11)12)122(177)148-91(50-30-39-59-130)114(169)141-86(45-25-34-54-125)109(164)136-78(16)102(157)150-96(64-72(5)6)119(174)146-90(49-29-38-58-129)113(168)142-87(46-26-35-55-126)110(165)138-82(20)106(161)155-100(123(178)179)68-76(13)14/h21-23,42-43,70-82,84-100H,24-41,44-69,124-133H2,1-20H3,(H,134,162)(H,135,163)(H,136,164)(H,137,166)(H,138,165)(H,139,172)(H,140,167)(H,141,169)(H,142,168)(H,143,170)(H,144,173)(H,145,175)(H,146,174)(H,147,176)(H,148,177)(H,149,156)(H,150,157)(H,151,158)(H,152,159)(H,153,160)(H,154,171)(H,155,161)(H,178,179)/t77-,78-,79-,80-,81-,82-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZCOBCYUHYXFG-ZLONUZLYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C123H226N32O24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2537.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Falalkalkkalkklkkalkkal | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



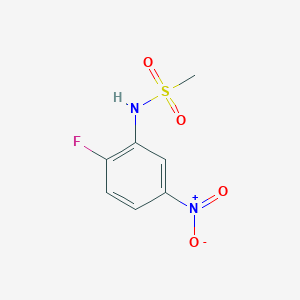
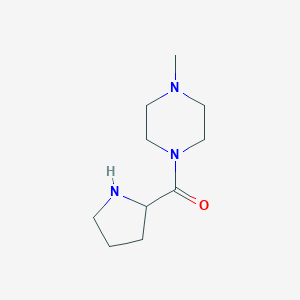
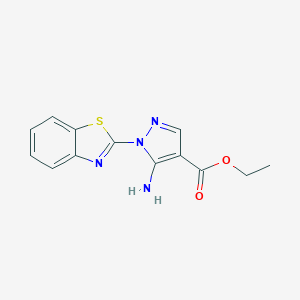
![Propanamide, N-[4-(aminosulfonyl)phenyl]-2-methyl-](/img/structure/B180018.png)
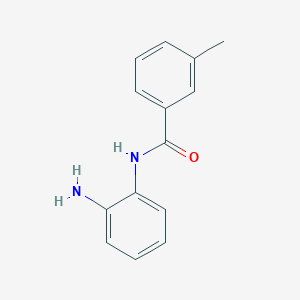
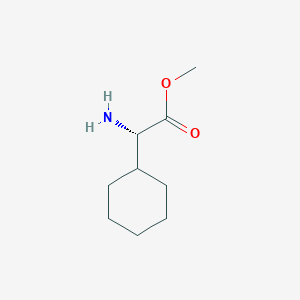
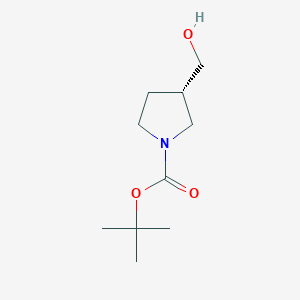
![2,6-Diazaspiro[3.3]heptane](/img/structure/B180030.png)
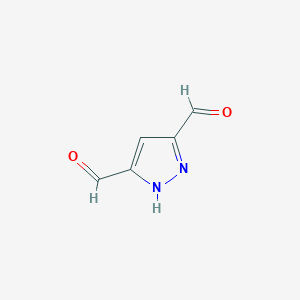
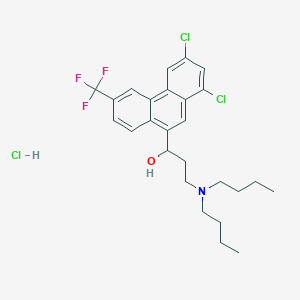
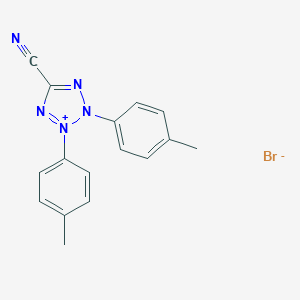
![3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B180037.png)
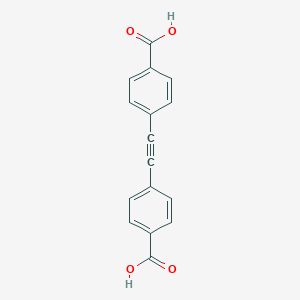
![N-[4-(4-chlorophenoxy)phenyl]acetamide](/img/structure/B180046.png)